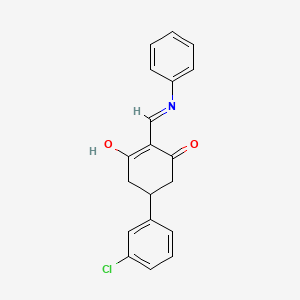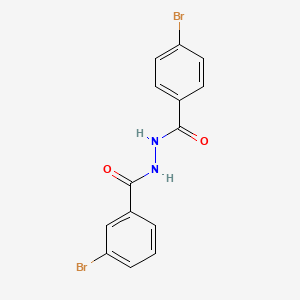![molecular formula C14H20BrNO2S B6087515 4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD73954 and belongs to the class of morpholine derivatives.
Mécanisme D'action
BRD73954 inhibits BET proteins by binding to the bromodomain, which prevents the interaction between BET proteins and acetylated histones. This, in turn, leads to the downregulation of gene expression. The inhibition of BET proteins has been shown to have therapeutic potential in cancer and other diseases.
Biochemical and Physiological Effects:
BRD73954 has been found to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BRD73954 has several advantages for lab experiments. It is a potent inhibitor of BET proteins and has been optimized for high purity and yield. It has also been shown to have anti-inflammatory properties, which may be useful in studying inflammatory diseases. However, there are some limitations to using BRD73954 in lab experiments. It may have off-target effects, and its mechanism of action may not be fully understood.
Orientations Futures
There are several future directions for the study of BRD73954. One potential direction is to investigate its therapeutic potential in cancer and other diseases. Another direction is to study its anti-inflammatory properties in more detail. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Overall, BRD73954 has shown promise as a tool compound for the study of BET proteins and their role in disease.
Méthodes De Synthèse
The synthesis of BRD73954 involves the reaction of 4-bromo-5-propyl-2-thiophenecarboxylic acid with 2,6-dimethylmorpholine in the presence of a coupling agent. The reaction results in the formation of BRD73954 as a white solid with a purity of more than 95%. The synthesis method has been optimized to yield a high purity product with a high yield.
Applications De Recherche Scientifique
BRD73954 has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and other diseases. BRD73954 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties.
Propriétés
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-4-5-12-11(15)6-13(19-12)14(17)16-7-9(2)18-10(3)8-16/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMIWXGTUTZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CC(OC(C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-propylthiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)

![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-indazole-3-carboxamide](/img/structure/B6087476.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)


![N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6087507.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![N-(3,5-difluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6087522.png)